5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine
Description
Chemical Structure and Properties
5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine (CAS: 4973-78-8) is a pyrimidine derivative with the molecular formula C₁₂H₁₁ClN₂OS (MW: 266.75 g/mol). Its structure features:
- A chlorine atom at position 4, enabling nucleophilic substitution reactions.
- A methylthio group at position 2, which can undergo oxidation or serve as a leaving group.
- A benzyloxy group at position 5, enhancing lipophilicity and influencing biological membrane interactions .
Synthesis
The compound is typically synthesized via nucleophilic substitution of 4,6-dichloro-2-(methylthio)pyrimidine with benzyloxide under basic conditions (e.g., NaH/K₂CO₃ in DMF/DMSO). Optimization involves controlling reaction temperature and solvent polarity to minimize byproducts .
Properties
IUPAC Name |
4-chloro-2-methylsulfanyl-5-phenylmethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-17-12-14-7-10(11(13)15-12)16-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWHZKXPRVNSEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)Cl)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747127 | |
| Record name | 5-(Benzyloxy)-4-chloro-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4973-78-8 | |
| Record name | 4-Chloro-2-(methylthio)-5-(phenylmethoxy)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4973-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Benzyloxy)-4-chloro-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution
A common approach employs 4-hydroxy-5-chloro-2-(methylthio)pyrimidine as the precursor. Reaction with benzyl alcohol in the presence of a strong base (e.g., sodium hydride) facilitates displacement of the chlorine atom at position 5:
Optimization Notes :
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Solvent : Dimethylformamide (DMF) enhances nucleophilicity due to its high polarity.
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Temperature : Reactions proceed efficiently at 80–100°C, with completion monitored via thin-layer chromatography (TLC).
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Yield : Reported yields range from 70–85% after purification by recrystallization (ethanol/water).
Alkylation via Mitsunobu Reaction
For substrates lacking a leaving group at position 5, the Mitsunobu reaction enables direct etherification of a hydroxyl group:
Conditions :
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Reagents : Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).
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Yield : 65–75%, with byproducts removed via silica gel chromatography.
Step 2: Chlorination at Position 4
Chlorination of the 4-hydroxy intermediate is achieved using phosphorus oxychloride (POCl₃), a method validated by industrial patents for its efficiency and scalability.
Reaction Mechanism
The hydroxy group at position 4 undergoes electrophilic substitution, with POCl₃ acting as both reagent and solvent:
Optimization Parameters :
-
Solvent : Excess POCl₃ eliminates the need for halogenated solvents, aligning with green chemistry principles.
Comparative Analysis of Reaction Conditions
| Parameter | Benzyloxy Introduction | Chlorination |
|---|---|---|
| Reagent | Benzyl alcohol/NaH | POCl₃ |
| Solvent | DMF | POCl₃ (neat) |
| Temperature | 80–100°C | 100–110°C |
| Reaction Time | 12–24 hours | 3–5 hours |
| Yield | 70–85% | 90–95% |
| Purification | Recrystallization | Vacuum distillation |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
Continuous Flow Reactors
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The benzyloxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl-substituted pyrimidines.
Scientific Research Applications
5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine is not fully understood but is believed to involve interactions with specific molecular targets. For instance, its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins . Additionally, its potential anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Substitution Pattern and Reactivity
The compound’s uniqueness arises from its substitution pattern , which distinguishes it from analogs. Key comparisons include:
| Compound Name | Structural Differences vs. Target Compound | Key Reactivity/Biological Impact | Source |
|---|---|---|---|
| 4,6-Dichloro-2-(methylthio)pyrimidine | Lacks benzyloxy group at position 5 | Reduced lipophilicity; precursor in synthesis | |
| 5-(Benzyloxy)pyrimidine | No chlorine or methylthio groups | Lower electrophilicity; limited bioactivity | |
| 2-(Methylthio)-4,6-dichloropyrimidine | Additional chlorine at position 6 | Increased halogenation enhances cross-coupling potential | |
| 4-Chloro-5-methoxy-2-(pyridin-2-yl)pyrimidine | Methoxy and pyridyl groups replace benzyloxy/chlorine | Altered receptor affinity; varied solubility | |
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Ethyl ester at position 5 instead of benzyloxy | Enhanced metabolic stability; ester hydrolysis susceptibility |
Quantitative Similarity Analysis
Similarity indices (0–1 scale) from CAS
- 2,4-Dichloro-5-methoxypyrimidine : 0.76
- 5-(Benzyloxy)-2-chloropyrimidine : 0.73
- 2,4,6-Trichloro-5-methoxypyrimidine : 0.91
Unique Advantages of 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine
- Lipophilicity : The benzyloxy group improves membrane permeability, critical for CNS-targeting drugs.
- Versatile Reactivity : The chlorine and methylthio groups allow sequential derivatization (e.g., Suzuki coupling, oxidation to sulfones).
- Biological Profile : Balances antimicrobial and anticancer activity with lower toxicity compared to heavily halogenated analogs .
Biological Activity
5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₁₂H₁₁ClN₂OS
- Molecular Weight : 270.75 g/mol
- IUPAC Name : this compound
This compound features a chloro group at the 4-position, a benzyloxy group at the 5-position, and a methylthio group at the 2-position of the pyrimidine ring.
Biological Activity Overview
Pyrimidine derivatives are known for their wide range of biological activities, including antimicrobial , anticancer , and anti-inflammatory effects. The specific biological activities of this compound include:
- Anticancer Activity : Studies have indicated that pyrimidine derivatives can exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to inhibit various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, with IC50 values in the low micromolar range .
- Antimicrobial Activity : The compound has potential antimicrobial effects, demonstrated through various assays against bacterial strains. Similar pyrimidines have shown promising results against Gram-positive and Gram-negative bacteria .
The mechanism of action for this compound is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in nucleic acid synthesis or metabolic pathways that are crucial for cell proliferation.
- Cell Cycle Arrest : Similar pyrimidines have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cells, contributing to their cytotoxic effects against cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrimidine derivatives closely related to this compound:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound is expected to be well absorbed due to its lipophilic nature from the benzyloxy group.
- Metabolism : It may undergo hepatic metabolism, primarily through cytochrome P450 enzymes.
- Excretion : Renal excretion is anticipated as a primary route for elimination.
Toxicological assessments indicate that while some derivatives exhibit cytotoxicity at high concentrations, they generally show a favorable safety profile in preliminary studies.
Q & A
Q. What are the recommended methods for synthesizing 5-(benzyloxy)-4-chloro-2-(methylthio)pyrimidine, and how can reaction conditions be optimized?
A practical approach involves multi-step functionalization of pyrimidine precursors. For example, chlorination at the 4-position can be achieved using POCl₃ or similar agents under reflux, followed by benzyloxy substitution at the 5-position via nucleophilic aromatic substitution (SNAr) in anhydrous conditions with a benzyl alcohol derivative. The methylthio group at the 2-position is typically introduced using sodium thiomethoxide (NaSMe) in a polar aprotic solvent (e.g., DMF) . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting parameters like temperature (80–120°C), stoichiometry of reagents (1.2–1.5 equiv for benzyloxy groups), and inert atmosphere to prevent oxidation of the methylthio moiety.
Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure of this compound?
- ¹H NMR : Expect signals for benzyloxy protons (δ 4.8–5.2 ppm, singlet), methylthio group (δ 2.5–2.7 ppm, singlet), and aromatic protons on the pyrimidine ring (δ 8.0–8.5 ppm). Discrepancies in integration ratios may indicate incomplete substitution .
- IR : Key peaks include C-O (benzyloxy) at ~1250 cm⁻¹, C-S (methylthio) at ~650 cm⁻¹, and C-Cl at ~750 cm⁻¹ .
- HRMS : Validate molecular weight with a calculated/observed m/z difference <5 ppm. For example, if the theoretical mass is 295.04 g/mol, the observed value should align within ±0.0015 .
Q. What safety protocols are critical when handling this compound in the lab?
Due to its chlorinated and sulfur-containing groups, use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact, as chloropyrimidines can be irritants. Waste must be segregated into halogenated organic waste containers and processed by certified disposal services .
Advanced Research Questions
Q. How does the electronic nature of the methylthio and benzyloxy groups influence the compound’s reactivity in cross-coupling reactions?
The methylthio group acts as a directing group for electrophilic substitution but can also participate in metal-mediated coupling (e.g., Suzuki-Miyaura) after oxidation to a methylsulfonyl group. The benzyloxy group deactivates the pyrimidine ring via electron donation, reducing reactivity at the 5-position. Computational studies (DFT) can predict regioselectivity by analyzing charge distribution. For example, the 4-chloro position is more electrophilic and prone to nucleophilic displacement compared to the 2-methylthio site .
Q. What strategies resolve contradictions in spectral data for derivatives of this compound?
If NMR signals for benzyloxy protons split unexpectedly, consider rotational isomerism or impurities from incomplete benzylation. Use 2D NMR (COSY, HSQC) to confirm connectivity. For HRMS discrepancies (>5 ppm error), re-analyze the sample with high-resolution ESI-TOF or MALDI-TOF and verify synthesis steps for byproducts (e.g., dechlorinated or oxidized derivatives) .
Q. How can this compound serve as a precursor for bioactive molecules, and what assays validate its potential?
Derivatization at the 4-chloro position with amines or heterocycles (e.g., pyrazole, piperazine) can yield candidates for enzyme inhibition studies. For example, pyrimidine-based analogs have shown activity as 5-lipoxygenase inhibitors (IC₅₀ <10 μM) . Screen derivatives in vitro using enzyme-linked assays (ELISA) or cell-based models (e.g., PMNLs for anti-inflammatory activity) .
Q. What computational tools predict the compound’s solubility and stability under physiological conditions?
Use QSPR models (e.g., ALOGPS) to estimate logP (~3.0) and aqueous solubility (~5 mg/L). Molecular dynamics (MD) simulations can assess hydrolytic stability of the benzyloxy group in buffered solutions (pH 7.4, 37°C). For degradation pathways, DFT calculations identify susceptible bonds (e.g., C-O cleavage in acidic conditions) .
Methodological Guidelines Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
